(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine chemical properties
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine chemical properties
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine
Executive Summary
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine (CAS: 1344625-69-9)[1] is a highly specialized, chiral building block increasingly utilized in modern medicinal chemistry. Featuring a conformationally restricted bicyclic chroman core, this molecule is distinguished by its precise stereochemistry at the C4 position and a push-pull electronic system generated by the 6-methoxy (electron-donating) and 7-trifluoromethyl (electron-withdrawing) substituents. This whitepaper provides drug development professionals and synthetic chemists with a comprehensive analysis of its physicochemical profiling, validated asymmetric synthesis protocols, and its role as a privileged scaffold in targeted therapeutics.
Structural & Physicochemical Profiling
The architectural design of this chroman-4-amine derivative is highly intentional. The rigid chroman ring minimizes the entropic penalty upon target binding, while the specific substitution pattern dictates both the metabolic stability and the electronic nature of the primary amine.
| Property | Value |
| Chemical Name | (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine |
| CAS Registry Number | 1344625-69-9[1] |
| Precursor (Ketone) CAS | 1344891-58-2[2] |
| Molecular Formula | C₁₁H₁₂F₃NO₂ |
| Molecular Weight | 247.21 g/mol |
| Topological Polar Surface Area (TPSA) | ~44.48 Ų |
| Stereochemistry | (S)-configuration at C4 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 (N, O, O) |
Synthetic Methodology & Asymmetric Synthesis
The synthesis of the (S)-enantiomer requires strict stereocontrol. While classical resolution of the racemic amine is possible, it inherently limits the maximum theoretical yield to 50%. Instead, modern process chemistry relies on diastereoselective reductive amination using Ellman’s chiral auxiliary ().
Step-by-Step Protocol: Self-Validating Asymmetric Synthesis
Step 1: Chromanone Core Assembly
-
Procedure: 4-Methoxy-3-(trifluoromethyl)phenol is O-alkylated using 3-bromopropanoic acid under basic conditions. The resulting ether undergoes intramolecular Friedel-Crafts acylation using Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) () at 60 °C to yield the ketone precursor, 6-methoxy-7-(trifluoromethyl)chroman-4-one[2].
-
Causality & Validation: Eaton's reagent is chosen over traditional AlCl₃ to prevent the cleavage of the 6-methoxy ether during cyclization. Reaction completion is validated via LC-MS, ensuring the mass shift corresponds to the loss of H₂O (cyclization).
Step 2: Chiral Imine Condensation
-
Procedure: The ketone (1.0 eq) is reacted with (R)-tert-butanesulfinamide (1.1 eq) in THF. Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) is added, and the mixture is heated to 60 °C.
-
Causality & Validation: The steric hindrance of the bicyclic cavity requires a strong Lewis acid. Ti(OEt)₄ activates the ketone while simultaneously acting as a water scavenger, driving the equilibrium forward.
Step 3: Diastereoselective Reduction
-
Procedure: The reaction is cooled to -48 °C. Sodium borohydride (NaBH₄) (3.0 eq) is added portion-wise.
-
Causality & Validation: The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the hydride attack exclusively from the less hindered face to establish the (S)-configuration at C4.
-
Self-Validating Checkpoint: Before deprotection, an aliquot of the crude mixture is analyzed via ¹⁹F NMR. Because the CF₃ group is highly sensitive to its chiral environment, the diastereomeric ratio (dr) is directly quantified by integrating the distinct singlet peaks of the (S,R) and (R,R) intermediates. A dr of >95:5 confirms successful stereocontrol.
Step 4: Deprotection to the Target Amine
-
Procedure: The purified sulfinamide is treated with 4M HCl in 1,4-dioxane at room temperature to cleave the auxiliary, yielding the (S)-amine hydrochloride salt. Enantiomeric excess (ee > 99%) is validated post-neutralization using chiral HPLC (e.g., Chiralpak AD-H column).
Fig 1. Step-by-step asymmetric synthetic workflow for (S)-chroman-4-amine.
Mechanistic Insights: The Role of Substituents
The specific placement of the substituents on the chroman ring is not arbitrary; it is a calculated exercise in pharmacophore optimization:
-
7-Trifluoromethyl (CF₃) Group: The incorporation of fluorine dramatically alters the physicochemical landscape (). Positioned at C7, the highly electron-withdrawing CF₃ group deactivates the aromatic ring toward oxidative metabolism (e.g., CYP450-mediated hydroxylation). Furthermore, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability.
-
6-Methoxy (OMe) Group: Positioned para to the chroman oxygen, the methoxy group acts as a critical hydrogen-bond acceptor. Electronically, its electron-donating nature partially offsets the inductive pull of the CF₃ group, fine-tuning the basicity (pKa) of the C4 amine to ensure it remains predominantly protonated at physiological pH (7.4) for optimal salt-bridge formation with target aspartate/glutamate residues.
Fig 2. Pharmacophore mapping and substituent electronic effects.
Applications in Drug Discovery
The (S)-chroman-4-amine scaffold is a privileged structure in the development of highly selective enzyme inhibitors and receptor antagonists.
Potassium-Competitive Acid Blockers (P-CABs): Chroman derivatives are foundational to the architecture of next-generation P-CABs, such as Tegoprazan[3]. These molecules act by reversibly and competitively binding to the H⁺/K⁺-ATPase pump. The rigid chroman core accurately positions the basic amine (or its functionalized derivatives) deep within the ion-binding pocket of the enzyme, providing rapid and sustained gastric acid suppression superior to traditional proton pump inhibitors (PPIs).
17-beta-Hydroxysteroid Dehydrogenase Type 13 (17β-HSD13) Inhibitors: Recent patent literature highlights the use of 6-methoxy-7-(trifluoromethyl)chroman-4-amine derivatives in the synthesis of 17β-HSD13 inhibitors[4]. 17β-HSD13 is a lipid droplet-associated enzyme expressed in the liver, and its inhibition is a highly sought-after therapeutic strategy for treating non-alcoholic steatohepatitis (NASH) and other metabolic liver diseases. The (S)-enantiomer provides the exact spatial trajectory required to navigate the enzyme's narrow hydrophobic binding cleft.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. URL:[Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
-
Takahashi, N., et al. (2017). Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility. ResearchGate. URL:[Link]
- Google Patents (CA3229569A1). 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof.
